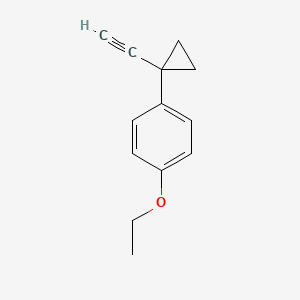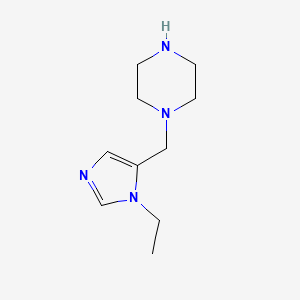
1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine is a compound that features a piperazine ring substituted with a 1-ethyl-1H-imidazol-5-ylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both imidazole and piperazine moieties in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions, such as the presence of a base or acid catalyst, and may involve multiple steps to achieve the desired product.
Industrial Production Methods: For large-scale industrial production, the preparation of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the imidazole and piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the imidazole and piperazine rings .
Scientific Research Applications
1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety enhances the compound’s pharmacokinetic properties, such as solubility and bioavailability . Together, these structural features contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Metronidazole: A nitroimidazole derivative with antimicrobial properties.
Imatinib: A piperazine-containing drug used in cancer therapy.
Sildenafil: Another piperazine-containing drug used to treat erectile dysfunction.
Uniqueness: 1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine is unique due to the combination of the imidazole and piperazine rings in its structure. This dual functionality allows it to exhibit a broad range of chemical and biological activities, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-[(3-ethylimidazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-2-14-9-12-7-10(14)8-13-5-3-11-4-6-13/h7,9,11H,2-6,8H2,1H3 |
InChI Key |
VRLMURVMISFDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13576921.png)
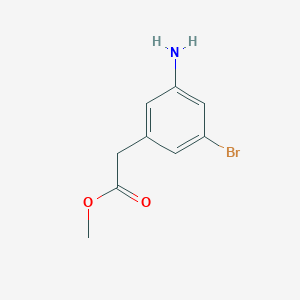
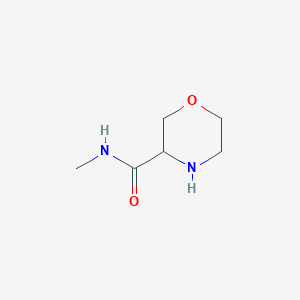
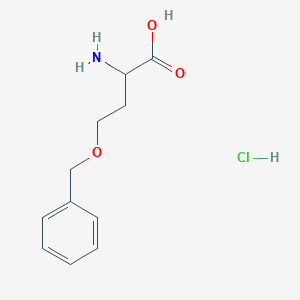
![6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13576944.png)
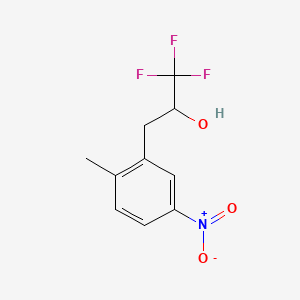
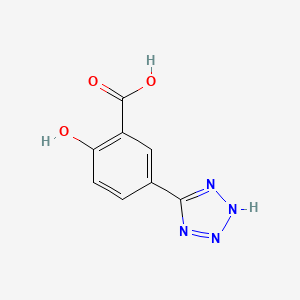
![N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B13576987.png)
![[(Methanesulfonylsulfanyl)methyl]cyclopropane](/img/structure/B13576989.png)
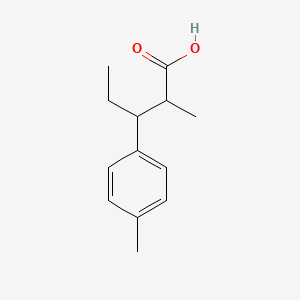
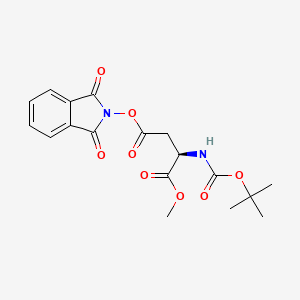
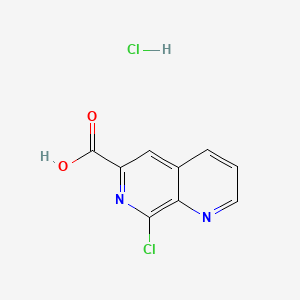
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
